Cas no 1864059-40-4 (9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride)
9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride
- 9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride
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- MDL: MFCD28125877
- Inchi: 1S/C9H12N6.ClH/c10-8-7-9(13-4-12-8)15(5-14-7)3-6-1-11-2-6;/h4-6,11H,1-3H2,(H2,10,12,13);1H
- InChI Key: DRDMVVKDDDRYCT-UHFFFAOYSA-N
- SMILES: Cl.N1CC(CN2C=NC3C(N)=NC=NC2=3)C1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 231
- Topological Polar Surface Area: 81.6
9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A283166-100mg |
9-(azetidin-3-ylmethyl)-9h-purin-6-amine hydrochloride |
1864059-40-4 | 100mg |
$ 135.00 | 2022-05-31 | ||
| TRC | A283166-500mg |
9-(azetidin-3-ylmethyl)-9h-purin-6-amine hydrochloride |
1864059-40-4 | 500mg |
$ 500.00 | 2022-05-31 | ||
| TRC | A283166-1g |
9-(azetidin-3-ylmethyl)-9h-purin-6-amine hydrochloride |
1864059-40-4 | 1g |
$ 775.00 | 2022-05-31 | ||
| Enamine | EN300-240603-0.05g |
9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride |
1864059-40-4 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-240603-0.1g |
9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride |
1864059-40-4 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-240603-0.25g |
9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride |
1864059-40-4 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-240603-0.5g |
9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride |
1864059-40-4 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-240603-1.0g |
9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride |
1864059-40-4 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-240603-2.5g |
9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride |
1864059-40-4 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-240603-5.0g |
9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride |
1864059-40-4 | 95% | 5.0g |
$2028.0 | 2024-06-19 |
9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride Suppliers
9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride
Comprehensive Overview of 9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride (CAS No. 1864059-40-4)
The compound 9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride (CAS No. 1864059-40-4) is a purine derivative with significant potential in pharmaceutical research. Its unique structure, featuring an azetidine ring and a purine core, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific biological pathways, which aligns with the growing demand for precision medicine and personalized therapeutics.
In recent years, the scientific community has shown increased interest in small-molecule inhibitors and modulators, especially those targeting kinase enzymes and G protein-coupled receptors (GPCRs). The structural features of 9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride suggest it could interact with these targets, making it a candidate for further investigation in oncology, immunology, and neurological disorders. This aligns with current trends in drug repurposing and the search for novel biomarkers.
The synthesis and characterization of CAS No. 1864059-40-4 involve advanced organic chemistry techniques, including HPLC purification and NMR spectroscopy. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in preclinical studies. Researchers frequently search for structure-activity relationships (SAR) data, and this compound’s azetidine moiety offers a promising scaffold for medicinal chemistry optimization.
Given the rising popularity of AI-driven drug discovery, computational studies on 9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride could leverage molecular docking and machine learning to predict its binding affinities. This approach aligns with industry efforts to reduce drug development timelines and costs. Additionally, its potential role in epigenetic modulation is a hot topic, as histone modifications and DNA methylation are key areas in cancer research.
From a commercial perspective, suppliers of CAS No. 1864059-40-4 often highlight its high purity (>98%) and suitability for high-throughput screening (HTS). The compound’s IC50 values and selectivity profiles are frequently requested by pharmaceutical companies exploring lead optimization. Its relevance to kinome-wide profiling also makes it valuable for target identification studies.
In conclusion, 9-[(azetidin-3-yl)methyl]-9H-purin-6-amine hydrochloride represents a compelling case study in modern drug discovery. Its intersection with emerging technologies and therapeutic trends ensures its continued relevance in both academic and industrial settings. Future research may explore its metabolic stability and in vivo efficacy, addressing common questions in ADME/Tox studies.
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